molecular formula C15H12O B1585205 1-Methoxy-4-(phenylethynyl)benzene CAS No. 7380-78-1

1-Methoxy-4-(phenylethynyl)benzene

Cat. No. B1585205
CAS RN: 7380-78-1
M. Wt: 208.25 g/mol
InChI Key: BXXYBNVPUWTQFR-UHFFFAOYSA-N
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Description

1-Methoxy-4-(phenylethynyl)benzene is a chemical compound with the molecular formula C15H12O and a molecular weight of 208.26 g/mol . It is also known by other names such as 4-Methoxytolan, p-Methoxytolan, 4-Methoxytolane, p-Anisyl phenylacetylene, 4-(Phenylethynyl)anisole, (p-Anisylethynyl)benzene, and 4-Methoxydiphenylacetylene .


Molecular Structure Analysis

The InChI code for 1-Methoxy-4-(phenylethynyl)benzene is 1S/C15H12O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

1-Methoxy-4-(phenylethynyl)benzene has a predicted boiling point of 339.0±25.0 °C and a predicted density of 1.10±0.1 g/cm3 . It is also reported to have a melting point of 95℃ .

Scientific Research Applications

Organic Synthesis

1-Methoxy-4-(phenylethynyl)benzene is a compound that can be utilized in organic synthesis, particularly in reactions involving the benzylic position . Its structure allows for potential use in free radical bromination and nucleophilic substitution reactions, which are pivotal in creating complex organic molecules.

Material Science

In material science, derivatives of 1-Methoxy-4-(phenylethynyl)benzene have been explored for their electrical properties, such as high photoluminescence efficiency and electroluminescence . These properties are essential for developing new materials for organic light-emitting diodes (OLEDs) and other electronic applications.

Pharmaceutical Research

While specific applications of 1-Methoxy-4-(phenylethynyl)benzene in pharmaceutical research are not detailed in the available data, its structural analogs are often synthesized for potential medicinal chemistry applications .

Chemical Engineering

In chemical engineering, the compound’s properties, such as its boiling and melting points, density, and refractive index, are of interest for process design and optimization . Understanding these physical properties is crucial for the compound’s incorporation into larger chemical processes.

Environmental Science

The environmental applications of 1-Methoxy-4-(phenylethynyl)benzene are not well-documented. However, its impact on the environment would be assessed based on its chemical stability, biodegradability, and potential toxicity .

Analytical Chemistry

In analytical chemistry, 1-Methoxy-4-(phenylethynyl)benzene could be used as a standard or reference compound in various chromatographic and spectroscopic methods, aiding in the qualitative and quantitative analysis of complex mixtures .

Nanotechnology

Research in nanotechnology might investigate the use of 1-Methoxy-4-(phenylethynyl)benzene in the synthesis of novel nanomaterials due to its potential electronic properties, which could contribute to advancements in nanoelectronics and photonics .

Biochemistry

The biochemical applications of 1-Methoxy-4-(phenylethynyl)benzene may involve its interaction with biological molecules, studying its role as a potential inhibitor or activator in enzymatic reactions, or its incorporation into bioconjugates for targeted delivery systems .

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

1-methoxy-4-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXYBNVPUWTQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346209
Record name 1-Methoxy-4-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4-(phenylethynyl)benzene

CAS RN

7380-78-1
Record name 1-Methoxy-4-(2-phenylethynyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7380-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-4-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Procedure similar to that of Example 16 using [phenylmethyl]-1H-benzotriazole (10 mmol) and N-[(4-methoxyphenyl)methylene]benzenamine (10 mmol): 67% yield: mp 57°-58° C. (MeOH) (lit.1 58°-60° C.); 1H NMR (300 MHz, CDCl3) δ3.84 (s, 3H, OCH3), 6.89 (d, 1.9H, 2H, C(3 and 5)H), 7.30-7.38 (m, 3H), 7.45-7.54 (m, 4H).
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

112 mg (1.1 mmol) of ethynylbenzene, 259 mg (1.1 mmol) of 4-methoxy-iodobenzene, 2 mg (10 μmol) of cupric iodide and 8 mg (10 μmol) of bis(triphenylphosphine)palladium(II) chloride were added to a round-bottomed flask. The round-bottomed flask was then purged 3 times with argon. 20 ml of distilled triethylamine were then added and the mixture was then stirred for 24 hours. The reaction medium was then diluted with 20 ml of a 6M solution of hydrochloric acid then extracted three times with 20 ml of dichloromethane. The organic phase was washed with 40 ml of a 1M solution of sodium hydroxide, then dried over sodium sulfate and the solvent was evaporated under reduced pressure. The crude product of the reaction was then purified by column chromatography using, as eluent, a petroleum ether/dichloromethane (7/3; v/v) mixture. The expected product was then isolated in the form of a yellow powder (m=201 mg; yield=97%).
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
259 mg
Type
reactant
Reaction Step One
[Compound]
Name
cupric iodide
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
8 mg
Type
catalyst
Reaction Step One
Yield
97%

Synthesis routes and methods III

Procedure details

Procedure similar to that of Example 16 using [phenylmethyl]-1Hbenzotriazole (10 mmol) and N-[(4-methoxyphenyl)methylene]benzenamine (10 mmol): 67% yield: mp 57°-58° C. (MeOH) (lit.1 58°-60° C.); 1H NMR (300 MHz, CDCl3) δ 3.84 (s, 3H, OCH3), 6.89 (d, 1.9H, 2H, C(3 and 5)H), 7.30-7.38 (m, 3H(), 7.45-7.54 (m, 4H).
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of synthesizing 1-methoxy-4-(phenylethynyl)benzene using the copper- and amine-free Sonogashira cross-coupling method described in the research?

A1: The research highlights several advantages of this novel synthesis method []:

    Q2: How was the structure of 1-methoxy-4-(phenylethynyl)benzene confirmed in the research?

    A2: After the synthesis and purification, the structure of 1-methoxy-4-(phenylethynyl)benzene was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy []. This technique provides detailed information about the arrangement of atoms within the molecule, confirming the successful formation of the desired product.

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